molecular formula C21H27N5O2 B037818 3-[2-(4-aminophenyl)ethyl]-8-cyclopentyl-1-propyl-7H-purine-2,6-dione CAS No. 116370-30-0

3-[2-(4-aminophenyl)ethyl]-8-cyclopentyl-1-propyl-7H-purine-2,6-dione

Cat. No. B037818
M. Wt: 381.5 g/mol
InChI Key: HIGUCTFSOVUIFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(4-aminophenyl)ethyl]-8-cyclopentyl-1-propyl-7H-purine-2,6-dione, also known as CP-868,596, is a small molecule inhibitor of the protein tyrosine kinase (PTK) activity of the epidermal growth factor receptor (EGFR). It has been shown to have potential therapeutic applications in cancer treatment.

Mechanism Of Action

3-[2-(4-aminophenyl)ethyl]-8-cyclopentyl-1-propyl-7H-purine-2,6-dione inhibits the PTK activity of EGFR by binding to the ATP-binding site of the kinase domain. This results in the inhibition of downstream signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways, which are involved in cell proliferation and survival.

Biochemical And Physiological Effects

In addition to its anti-tumor activity, 3-[2-(4-aminophenyl)ethyl]-8-cyclopentyl-1-propyl-7H-purine-2,6-dione has been shown to have other biochemical and physiological effects. It has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. 3-[2-(4-aminophenyl)ethyl]-8-cyclopentyl-1-propyl-7H-purine-2,6-dione has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages And Limitations For Lab Experiments

One advantage of 3-[2-(4-aminophenyl)ethyl]-8-cyclopentyl-1-propyl-7H-purine-2,6-dione is its specificity for EGFR, which reduces the risk of off-target effects. However, its potency may vary depending on the cancer cell line and the EGFR mutation status. In addition, its solubility and stability may pose challenges for formulation and storage.

Future Directions

For 3-[2-(4-aminophenyl)ethyl]-8-cyclopentyl-1-propyl-7H-purine-2,6-dione include the development of more potent and selective analogs and the investigation of its efficacy in combination with other targeted therapies.

Synthesis Methods

The synthesis of 3-[2-(4-aminophenyl)ethyl]-8-cyclopentyl-1-propyl-7H-purine-2,6-dione involves the reaction of 4-aminophenethyl alcohol with 8-cyclopentyl-1-propyl-7H-purine-2,6-dione in the presence of a base catalyst. The resulting product is then purified by column chromatography to obtain the final compound.

Scientific Research Applications

3-[2-(4-aminophenyl)ethyl]-8-cyclopentyl-1-propyl-7H-purine-2,6-dione has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of various cancer cell lines, including non-small cell lung cancer, breast cancer, and pancreatic cancer. In addition, 3-[2-(4-aminophenyl)ethyl]-8-cyclopentyl-1-propyl-7H-purine-2,6-dione has been shown to enhance the anti-tumor activity of other chemotherapeutic agents, such as gemcitabine and docetaxel.

properties

CAS RN

116370-30-0

Product Name

3-[2-(4-aminophenyl)ethyl]-8-cyclopentyl-1-propyl-7H-purine-2,6-dione

Molecular Formula

C21H27N5O2

Molecular Weight

381.5 g/mol

IUPAC Name

3-[2-(4-aminophenyl)ethyl]-8-cyclopentyl-1-propyl-7H-purine-2,6-dione

InChI

InChI=1S/C21H27N5O2/c1-2-12-26-20(27)17-19(24-18(23-17)15-5-3-4-6-15)25(21(26)28)13-11-14-7-9-16(22)10-8-14/h7-10,15H,2-6,11-13,22H2,1H3,(H,23,24)

InChI Key

HIGUCTFSOVUIFC-UHFFFAOYSA-N

SMILES

CCCN1C(=O)C2=C(N=C(N2)C3CCCC3)N(C1=O)CCC4=CC=C(C=C4)N

Canonical SMILES

CCCN1C(=O)C2=C(N=C(N2)C3CCCC3)N(C1=O)CCC4=CC=C(C=C4)N

Origin of Product

United States

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